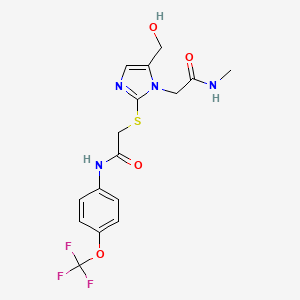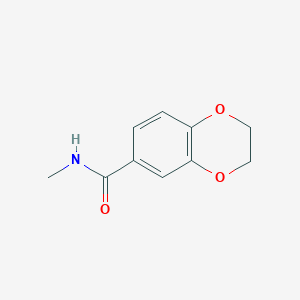
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
“N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a chemical compound . The IUPAC name for this compound is N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide . It has a molecular weight of 193.2 .
Molecular Structure Analysis
The molecular structure of “N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” can be represented by the SMILES stringO=C(N)C1=CC(OCCO2)=C2C=C1 . This indicates that the compound has a carboxamide group attached to a benzodioxine ring . Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a solid compound . Its molecular formula is C10H11NO3 and it has a molecular weight of 193.2 .Scientific Research Applications
1. Antimicrobial Activity
- Application : This compound has been used in the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been screened for their antimicrobial activity against various microorganisms .
- Method : The compound was reacted with hydrazonoyl halides in the presence of triethylamine .
- Results : The newly synthesized compounds showed antimicrobial activity, but the specific results were not provided .
2. Neuroprotective Agent
- Application : The compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
- Method : The specific methods of application or experimental procedures were not provided.
- Results : The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
3. Anti-inflammatory and Analgesic Effects
- Application : The compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain.
- Method : The specific methods of application or experimental procedures were not provided.
- Results : The specific results or outcomes obtained were not provided.
4. Inhibitory Activity Against Lipoxygenase Enzyme
- Application : The synthesized derivatives of the compound were screened for their inhibitory activity against lipoxygenase enzyme .
- Method : The projected structures of the synthesized derivatives were confirmed using various spectral techniques (IR, 1H NMR and EIMS) .
- Results : The specific results or outcomes obtained were not provided .
5. High-Energy-Density Material
- Application : A derivative of the compound, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), has been identified as a promising high-energy-density material .
- Method : The synthesis of TNBD was developed with a yield of 81% . The structure of this compound was investigated by X-ray crystallography .
- Results : The detonation properties of TNBD calculated by the EXPLO 5 code were slightly superior in comparison to standard high-energy material—tetryl .
6. Ligands for Catalysts of Asymmetrical Reactions
- Application : Derivatives of the compound can be used in organic synthesis reactions to produce dendrimers , and as ligands for catalysts of asymmetrical reactions .
- Method : The specific methods of application or experimental procedures were not provided .
- Results : The specific results or outcomes obtained were not provided .
7. Antiviral and Antibacterial Agent
- Application : Derivatives of the compound are widely used in antiviral and antibacterial medications .
- Method : The specific methods of application or experimental procedures were not provided .
- Results : The specific results or outcomes obtained were not provided .
8. Ligands for Catalysts of Asymmetrical Reactions
- Application : Derivatives of the compound can be used as ligands for catalysts of asymmetrical reactions .
- Method : The specific methods of application or experimental procedures were not provided .
- Results : The specific results or outcomes obtained were not provided .
9. High-Energy-Density Material
- Application : A derivative of the compound, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), has been identified as a promising high-energy-density material .
- Method : The synthesis of TNBD was developed with a yield of 81% . The structure of this compound was investigated by X-ray crystallography .
- Results : The detonation properties of TNBD calculated by the EXPLO 5 code were slightly superior in comparison to standard high-energy material—tetryl .
Future Directions
The future directions for the study of “N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the interest in similar compounds for their inhibitory effects on the PARP1 enzyme , this compound could also be studied in this context.
properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRFKWMHXYQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2813191.png)
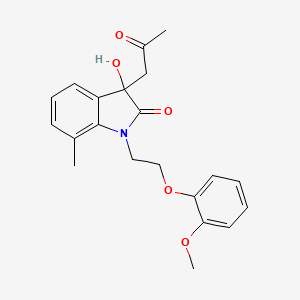
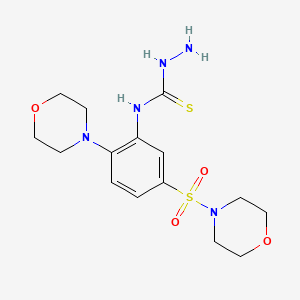
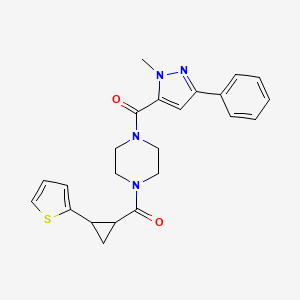
![3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2813198.png)

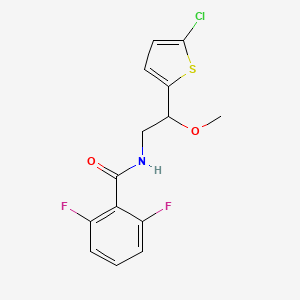
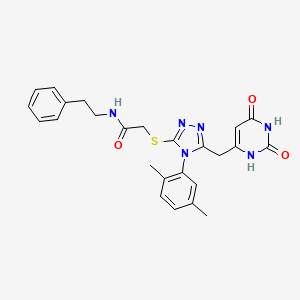
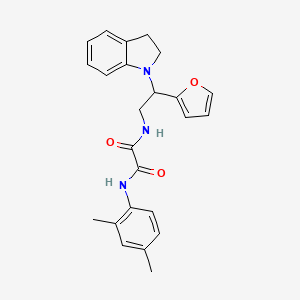
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)
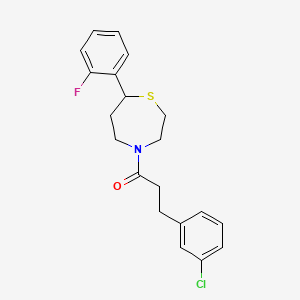
![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)
